N,N-dimethyl-1H-indol-2-amine hydrochloride
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Overview
Description
N,N-dimethyl-1H-indol-2-amine hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-indol-2-amine hydrochloride can be synthesized through several methods. One common approach involves the Mannich reaction, where indole reacts with dimethylamine and formaldehyde . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction could produce N,N-dimethyl-1H-indol-2-amine .
Scientific Research Applications
N,N-dimethyl-1H-indol-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of N,N-dimethyl-1H-indol-2-amine hydrochloride.
Gramine: Another indole derivative with similar chemical properties.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N,N-dimethyl-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12(2)10-7-8-5-3-4-6-9(8)11-10;/h3-7,11H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINMVXNOCNFHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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